molecular formula C15H20N2O B14433960 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol CAS No. 75259-69-7

3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol

Cat. No.: B14433960
CAS No.: 75259-69-7
M. Wt: 244.33 g/mol
InChI Key: MEQHPPYLEAISCG-UHFFFAOYSA-N
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Description

3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol is a compound that features a piperidine ring attached to an indole structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. The presence of both piperidine and indole moieties in its structure suggests that it may exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Piperidin-4-yl)ethylamine with an indole derivative under specific conditions. The reaction typically requires a catalyst and may involve steps such as hydrogenation, cyclization, and functional group protection/deprotection .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, use of automated reactors, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a receptor agonist or antagonist.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and indole derivatives, such as:

Uniqueness

The uniqueness of 3-[2-(Piperidin-4-yl)ethyl]-1H-indol-6-ol lies in its specific substitution pattern and the presence of both piperidine and indole moieties. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

75259-69-7

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indol-6-ol

InChI

InChI=1S/C15H20N2O/c18-13-3-4-14-12(10-17-15(14)9-13)2-1-11-5-7-16-8-6-11/h3-4,9-11,16-18H,1-2,5-8H2

InChI Key

MEQHPPYLEAISCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCC2=CNC3=C2C=CC(=C3)O

Origin of Product

United States

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